Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate

Overview

Description

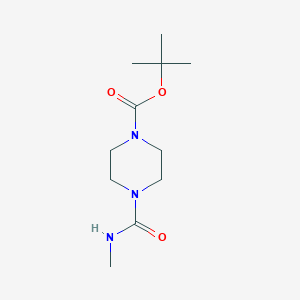

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁N₃O₃. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperazine ring substituted with a tert-butyl group and a methylcarbamoyl group, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of bioactive molecules and drug substances .

Mode of Action

Similar compounds are known to undergo reactions with various aryl halides to form corresponding amine derivatives .

Result of Action

It is known that similar compounds can be used in the synthesis of bioactive molecules and drug substances .

Action Environment

It is known that thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified using standard techniques such as recrystallization or chromatography.

N-Boc-piperazine: is reacted with in the presence of a suitable base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylcarbamoyl groups are replaced by other functional groups.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed to yield piperazine derivatives and tert-butyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring.

Scientific Research Applications

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

1-Boc-piperazine: Similar in structure but lacks the methylcarbamoyl group.

N-Boc-piperazine: Another related compound used in organic synthesis.

tert-Butyl piperazine-1-carboxylate: Similar but without the methylcarbamoyl substitution.

Uniqueness

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both the tert-butyl and methylcarbamoyl groups, which enhance its reactivity and stability. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Biological Activity

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the implications of its pharmacological properties based on available literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with methyl isocyanate. The reaction conditions often include the use of solvents like methanol or dimethylformamide (DMF) under controlled temperatures to yield the desired product efficiently. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Antiinflammatory Properties

Recent studies have indicated that this compound exhibits anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophage models, suggesting its potential as a therapeutic agent in inflammatory diseases. For instance, a concentration-dependent inhibition of IL-1β release was observed, with significant effects noted at concentrations as low as 10 µM .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of caspase-dependent pathways, leading to increased cell death in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, variations in the substituents on the piperazine ring or alterations in the carbamate moiety can enhance or diminish its pharmacological effects. A comparative analysis of related compounds indicates that certain structural features are critical for maintaining activity against specific biological targets .

Case Study 1: Inhibition of NLRP3 Inflammasome

In a study focusing on NLRP3 inflammasome inhibition, this compound was evaluated alongside other derivatives. The compound showed promising results in reducing pyroptotic cell death and IL-1β release in human macrophages, highlighting its potential role in treating conditions characterized by excessive inflammation .

Case Study 2: Cancer Cell Viability

Another investigation examined the effects of this compound on cancer cell viability. The compound exhibited significant cytotoxicity against MDA-MB-231 and OVCAR-3 cell lines, with IC50 values ranging from 19.9 to 75.3 µM. These findings underscore its potential as a lead compound for further development in cancer therapeutics .

Research Findings Summary Table

Properties

IUPAC Name |

tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-5-13(6-8-14)9(15)12-4/h5-8H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWZXLMLVGRVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609693 | |

| Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652154-14-8 | |

| Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.